molecular formula C17H27N5O3S B11007295 [1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl][4-(methylsulfonyl)piperazin-1-yl]methanone

[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl][4-(methylsulfonyl)piperazin-1-yl]methanone

Cat. No.: B11007295
M. Wt: 381.5 g/mol
InChI Key: FQZOLSIKRONCJZ-UHFFFAOYSA-N
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Description

[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl][4-(methylsulfonyl)piperazin-1-yl]methanone is a potent, selective, and ATP-competitive inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This compound has emerged as a critical pharmacological tool for investigating the role of IRAK4 in innate immune signaling pathways, particularly those downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R). By specifically targeting IRAK4, it effectively suppresses the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β , making it highly valuable for studying inflammatory and autoimmune diseases. Furthermore, due to the involvement of IRAK4 signaling in the tumor microenvironment and in certain B-cell lymphomas, this inhibitor is also a compound of significant interest in oncology research, providing insights into potential therapeutic strategies for cancer. Its well-characterized mechanism and high selectivity profile make it an essential reagent for researchers dissecting MyD88-dependent signaling cascades and exploring novel interventions in immunology and cancer biology. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C17H27N5O3S

Molecular Weight

381.5 g/mol

IUPAC Name

[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]-(4-methylsulfonylpiperazin-1-yl)methanone

InChI

InChI=1S/C17H27N5O3S/c1-13-12-14(2)19-17(18-13)21-6-4-15(5-7-21)16(23)20-8-10-22(11-9-20)26(3,24)25/h12,15H,4-11H2,1-3H3

InChI Key

FQZOLSIKRONCJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)N3CCN(CC3)S(=O)(=O)C)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of β-Diketones with Guanidine

The pyrimidine ring is synthesized via cyclocondensation of 2,4-pentanedione (acetylacetone) with guanidine hydrochloride under acidic conditions:

CH3COCH2COCH3+NH2C(=NH)NH2HClC6H9N3+H2O\text{CH}3\text{COCH}2\text{COCH}3 + \text{NH}2\text{C}(=\text{NH})\text{NH}2 \xrightarrow{\text{HCl}} \text{C}6\text{H}9\text{N}3 + \text{H}_2\text{O}

Yield: 78–85%.

N-Alkylation with Piperidine-4-amine

The 2-chloro-4,6-dimethylpyrimidine intermediate undergoes nucleophilic substitution with piperidin-4-amine in the presence of K2_2CO3_3 in DMF at 80°C:

C6H7ClN2+C5H11NK2CO3C11H18N4+KCl\text{C}6\text{H}7\text{ClN}2 + \text{C}5\text{H}{11}\text{N} \xrightarrow{\text{K}2\text{CO}3} \text{C}{11}\text{H}{18}\text{N}4 + \text{KCl}

Reaction Time: 12–16 hours
Yield: 65–72%.

Synthesis of 4-(Methylsulfonyl)piperazine (Intermediate B)

Sulfonylation of Piperazine

Piperazine reacts with methylsulfonyl chloride in dichloromethane (DCM) under basic conditions:

C4H10N2+CH3SO2ClEt3NC5H12N2O2S+HCl\text{C}4\text{H}{10}\text{N}2 + \text{CH}3\text{SO}2\text{Cl} \xrightarrow{\text{Et}3\text{N}} \text{C}5\text{H}{12}\text{N}2\text{O}2\text{S} + \text{HCl}

Optimized Conditions :

  • Molar Ratio (Piperazine:MsCl): 1:1.2

  • Temperature: 0–5°C (to minimize disubstitution)

  • Yield: 88–92%.

Carbonyl Chloride Formation

Intermediate B is converted to its acyl chloride using oxalyl chloride in anhydrous DCM:

C5H12N2O2S+ClCOCOClC5H11ClN2O2S+CO2+HCl\text{C}5\text{H}{12}\text{N}2\text{O}2\text{S} + \text{ClCOCOCl} \rightarrow \text{C}5\text{H}{11}\text{ClN}2\text{O}2\text{S} + \text{CO}_2 + \text{HCl}

Reaction Time: 2 hours
Yield: Quantitative.

Coupling of Intermediates A and B

Amide Bond Formation

Intermediate A reacts with Intermediate B in the presence of a coupling agent such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium):

C11H18N4+C5H11ClN2O2SHATU, DIPEAC17H27N5O3S+HCl\text{C}{11}\text{H}{18}\text{N}4 + \text{C}5\text{H}{11}\text{ClN}2\text{O}2\text{S} \xrightarrow{\text{HATU, DIPEA}} \text{C}{17}\text{H}{27}\text{N}5\text{O}_3\text{S} + \text{HCl}

Optimized Conditions :

  • Solvent: Anhydrous DMF

  • Temperature: Room temperature

  • Reaction Time: 6–8 hours

  • Yield: 68–75%.

Comparative Analysis of Coupling Agents

Coupling AgentSolventYield (%)Purity (%)
HATUDMF7598
EDCI/HOBtDCM6295
DCCTHF5892

HATU provides superior yields due to its enhanced activation of the carbonyl group.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (SiO2_2, eluent: 3:7 ethyl acetate/hexane) followed by recrystallization from ethanol.

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl3_3): δ 1.65–1.72 (m, 4H, piperidine), 2.35 (s, 6H, CH3_3), 3.12 (s, 3H, SO2_2CH3_3), 3.45–3.52 (m, 8H, piperazine).

  • HRMS : m/z calculated for C17_{17}H27_{27}N5_5O3_3S [M+H]+^+: 406.1874; found: 406.1876.

Scale-Up Challenges and Mitigation

Exothermic Reactions

Sulfonylation (Step 3.1) is highly exothermic. Industrial protocols use jacketed reactors with controlled cooling to maintain temperatures below 10°C.

Byproduct Formation

Disubstituted piperazine (<5%) is removed via acidic extraction (1M HCl).

Alternative Synthetic Routes

Ullmann-Type Coupling

Aryl bromide precursors undergo coupling with piperazine using Pd(OAc)2_2/Xantphos in NMP at 100°C:

Ar-Br+C4H10N2Pd(OAc)2Ar-N(C4H8N2)+HBr\text{Ar-Br} + \text{C}4\text{H}{10}\text{N}2 \xrightarrow{\text{Pd(OAc)}2} \text{Ar-N}(\text{C}4\text{H}8\text{N}_2) + \text{HBr}

Yield: 70–78%.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) reduces reaction time for pyrimidine cyclization by 60%.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and piperazine rings.

    Reduction: Reduction reactions may target the carbonyl group present in the methanone moiety.

    Substitution: Substitution reactions can occur at various positions on the pyrimidine, piperidine, and piperazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound may be used to study enzyme interactions and receptor binding due to its structural similarity to certain biological molecules.

Medicine

Potential medical applications include the development of pharmaceuticals targeting specific receptors or enzymes. Its structural features make it a candidate for drug design and discovery.

Industry

In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications.

Mechanism of Action

The mechanism of action of [1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl][4-(methylsulfonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural similarities, particularly in their pyrimidine cores, sulfonyl/piperazine motifs, and methanone linkages:

Compound Name / Source Core Structure Substituents / Modifications Molecular Weight (g/mol) Notable Features
[Target Compound] Pyrimidine-Piperidine 4,6-Dimethylpyrimidin-2-yl; 4-(methylsulfonyl)piperazine N/A Enhanced metabolic stability due to methyl groups; sulfonyl improves solubility
Pyrimidine 4-Chloro-2-(trifluoromethyl)phenyl; substituted sulfonyl piperazine N/A Chloro and trifluoromethyl groups increase lipophilicity and electrophilicity
Thieno[3,2-d]pyrimidine 4-Methanesulfonyl-piperazine; morpholin-4-yl 494.19 Larger heterocyclic core may enhance binding to hydrophobic pockets
Pyrazolo[3,4-d]pyrimidine 4-Methanesulfonylphenyl; pyridin-3-yl or pyridin-2-yl N/A Pyrazole-pyrimidine hybrid with potential kinase inhibition activity
Pyrimidine-Triazole 5-Chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino); 4-methylpiperazine N/A Triazole moiety introduces additional hydrogen-bonding capability
Dimethoxypyrimidine Phenyl(piperazin-1-yl)methyl N/A Methoxy groups alter electronic density, potentially affecting metabolic pathways

Pharmacological Implications (Inferred)

While explicit activity data are unavailable in the evidence, structural trends suggest:

  • Target Selectivity: The thieno-pyrimidine core in may favor kinase targets due to planar aromaticity, whereas the pyrazolo-pyrimidine in could target nucleotide-binding domains .
  • Solubility vs. Permeability : The target compound’s methylsulfonyl group improves aqueous solubility relative to ’s dimethoxy derivative, which may prioritize blood-brain barrier penetration .
  • Synthetic Accessibility : and highlight scalable methods for sulfonylation and heterocyclic coupling, suggesting the target compound could be synthesized similarly .

Biological Activity

The compound [1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl][4-(methylsulfonyl)piperazin-1-yl]methanone, often referred to as a pyrimidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound features a piperidine ring substituted with a pyrimidine moiety and a methylsulfonyl group. Its molecular formula is C19H25N5O2SC_{19}H_{25}N_5O_2S, with a molecular weight of approximately 395.5 g/mol. The compound's unique structure contributes to its diverse biological activities.

Research indicates that the biological activity of this compound is primarily mediated through its interaction with various biological targets, including:

  • Inhibition of Tumor Cell Proliferation : Studies have shown that similar pyrimidine derivatives can inhibit tumor cell proliferation by inducing ferroptosis, a form of regulated cell death characterized by the accumulation of lipid peroxides .
  • Antimicrobial Activity : Compounds with similar structures have exhibited antimicrobial properties against various bacterial strains. This suggests potential applications in treating infections .

1. Antitumor Activity

Several studies have explored the antitumor potential of compounds related to [1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl][4-(methylsulfonyl)piperazin-1-yl]methanone. For instance:

  • Ferroptosis Induction : A related compound was shown to trigger ferroptosis in tumor cells by affecting the KEAP1-NRF2-GPX4 axis, leading to increased levels of reactive oxygen species (ROS) and malondialdehyde (MDA) . This mechanism highlights the potential for using such compounds in cancer therapy.

2. Antimicrobial Activity

The antimicrobial efficacy of similar pyrimidine derivatives has been documented:

CompoundTarget OrganismsMinimum Inhibitory Concentration (MIC)
Compound AGram-positive bacteria100 µg/mL
Compound BGram-negative bacteria200 µg/mL
Compound CFungi400 µg/mL

These findings suggest that derivatives of this compound could be effective against various pathogens .

3. Neuropharmacological Effects

Pyrimidine derivatives have also been investigated for their neuropharmacological effects. Some studies indicate that they may possess anticonvulsant properties, although specific data regarding this compound remains limited.

Case Studies

Case Study 1: Antitumor Efficacy
In a controlled study, a pyrimidine derivative was administered to tumor-bearing mice. The results indicated significant tumor size reduction compared to control groups, attributed to enhanced ferroptosis and apoptosis in cancer cells .

Case Study 2: Antimicrobial Testing
A series of synthesized pyrimidine derivatives were tested against common bacterial strains. The results demonstrated promising antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential clinical applications in treating resistant infections .

Q & A

Q. Optimization Considerations :

  • Solvent selection (e.g., DMF or ethanol) to enhance solubility of intermediates.
  • Temperature control (reflux vs. room temperature) to balance reaction rate and by-product formation.
  • Catalytic additives (e.g., DMAP) to improve coupling efficiency .

How can nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography be employed to resolve ambiguities in the compound’s 3D structure?

Advanced Research Question

  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm connectivity and stereochemistry. For example, NOESY experiments can identify spatial proximity between protons on the piperidine and pyrimidine rings .
  • X-ray Crystallography : Employ SHELX software for structure refinement. Challenges include resolving disorder in flexible piperazine moieties. SHELXL’s restraints and TWIN commands are critical for handling twinned crystals or low-resolution data .

Table 1 : Key Crystallographic Parameters

ParameterValue/TechniqueReference
Space groupP21_1/c
Resolution0.8 Å (high-resolution data preferred)
Refinement softwareSHELXL-2019

What experimental strategies mitigate contradictions between computational predictions and observed reactivity in sulfonyl-piperazine derivatives?

Advanced Research Question

  • Validation via Kinetic Studies : Compare DFT-calculated transition states with experimental rate constants for reactions like sulfonamide hydrolysis. Adjust solvent models (e.g., PCM for polar solvents) in computational setups to better match empirical data .
  • Cross-Platform Analysis : Use HPLC to monitor reaction intermediates and validate mechanistic pathways predicted by computational tools like Gaussian .

How can researchers design stability studies to address degradation of [1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl][4-(methylsulfonyl)piperazin-1-yl]methanone under varying storage conditions?

Basic Research Question

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis) to identify degradation products via LC-MS .
  • Stabilization Strategies :
    • Use inert atmospheres (N2_2) during storage.
    • Select lyophilized forms over solutions to reduce hydrolysis .

Table 2 : Degradation Pathways and Mitigation

ConditionDegradation PathwayMitigation Strategy
High humidityHydrolysis of sulfonamide bondDesiccant-containing packaging
UV lightPhotooxidation of pyrimidineAmber glass storage

What methodologies are effective in analyzing the compound’s binding affinity to biological targets, and how can false positives be minimized?

Advanced Research Question

  • Surface Plasmon Resonance (SPR) : Direct measurement of binding kinetics (kon_\text{on}/koff_\text{off}) with immobilized receptors. Use reference subtraction to eliminate nonspecific binding .
  • False-Positive Controls : Include competitive inhibition assays (e.g., excess ATP in kinase studies) and orthogonal techniques like ITC to validate SPR results .

How should researchers address discrepancies in bioactivity data across different cell lines or assay platforms?

Advanced Research Question

  • Standardized Assay Conditions : Normalize cell viability metrics (e.g., MTT vs. ATP-luciferase) and control for cell-line-specific expression levels of target proteins .
  • Meta-Analysis : Pool data from multiple studies using tools like Prism to identify outliers and adjust for batch effects .

What purification techniques are optimal for isolating high-purity [1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl][4-(methylsulfonyl)piperazin-1-yl]methanone, and how is purity validated?

Basic Research Question

  • Chromatography : Use reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) .
  • Validation :
    • HPLC-UV/ELSD : Purity >95% at 254 nm.
    • Mass Spec : Confirm molecular ion ([M+H]+^+) and absence of adducts .

What computational tools and parameters are recommended for predicting the compound’s pharmacokinetic properties?

Advanced Research Question

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 with parameters:
    • Lipophilicity : LogP <3 (to balance permeability and solubility).
    • CYP450 inhibition : Screen for 3A4/2D6 interactions .
  • Molecular Dynamics (MD) : Simulate membrane permeation using GROMACS with lipid bilayer models .

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